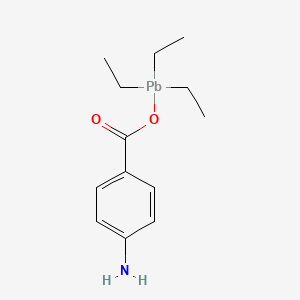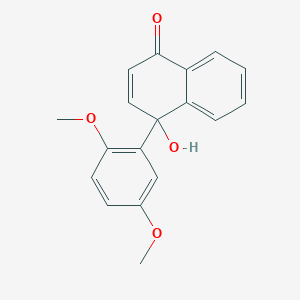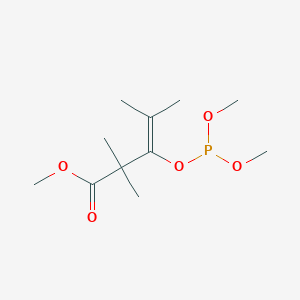
Plumbane, (p-aminobenzoyloxy)triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, (p-aminobenzoyloxy)triethyl-, also known as triethylplumbyl 4-aminobenzoate, is a chemical compound with the molecular formula C13H21NO2Pb and a molecular weight of 430.511 g/mol . This compound is characterized by the presence of a lead (Pb) atom bonded to three ethyl groups and a p-aminobenzoyloxy group. It is known for its applications in various fields, including chemistry and pharmacology.
Méthodes De Préparation
The synthesis of Plumbane, (p-aminobenzoyloxy)triethyl-, involves several steps. One common method includes the reaction of triethylplumbane with p-aminobenzoic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
Plumbane, (p-aminobenzoyloxy)triethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert the compound into its corresponding lead hydrides.
Substitution: The ethyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Plumbane, (p-aminobenzoyloxy)triethyl-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lead-containing compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of Plumbane, (p-aminobenzoyloxy)triethyl-, involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s lead atom plays a crucial role in its biological effects .
Comparaison Avec Des Composés Similaires
Plumbane, (p-aminobenzoyloxy)triethyl-, can be compared with other similar compounds, such as:
Plumbane (PbH4): A simpler lead hydride with different chemical properties and applications.
Tetraethyllead (Pb(C2H5)4): Another lead-containing compound used as an anti-knock agent in gasoline.
The uniqueness of Plumbane, (p-aminobenzoyloxy)triethyl-, lies in its specific structure, which combines the properties of lead with the functional groups of p-aminobenzoic acid, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
73928-17-3 |
|---|---|
Formule moléculaire |
C13H21NO2Pb |
Poids moléculaire |
430 g/mol |
Nom IUPAC |
triethylplumbyl 4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3C2H5.Pb/c8-6-3-1-5(2-4-6)7(9)10;3*1-2;/h1-4H,8H2,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
BTCMXVFURPBSJY-UHFFFAOYSA-M |
SMILES canonique |
CC[Pb](CC)(CC)OC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)

![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)











